molecular formula C12H13BrO3 B1360698 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid CAS No. 898767-46-9

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid

Cat. No. B1360698
CAS RN: 898767-46-9
M. Wt: 285.13 g/mol
InChI Key: PQQBTQSZXMPEQW-UHFFFAOYSA-N
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Description

The compound is a derivative of valeric acid, which is a carboxylic acid, with a bromo-methylphenyl group attached to the fifth carbon . The bromo-methylphenyl group is a common functional group in organic chemistry, often used in various chemical reactions due to its reactivity .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring (from the phenyl group) with a bromine atom and a methyl group attached . The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Again, while specific reactions involving “5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid” are not available, bromo-methylphenyl compounds are often used in reactions like the Suzuki-Miyaura coupling mentioned earlier . They can also undergo protodeboronation, a reaction involving the removal of a boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Similar compounds often have a high molecular weight and may form hydrogen bonds .

Scientific Research Applications

  • Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) in Nature Communications found that metabolites like 3-methyl-2-oxovaleric acid, synthesized in browning adipocytes, regulate systemic metabolism. These metabolites, including 5-oxoproline, influence brown adipocyte-specific phenotypes and mitochondrial energy metabolism, suggesting a role in metabolic health (Whitehead et al., 2021).

  • Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including compounds related to 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid, from the red alga Rhodomela confervoides. These compounds were analyzed for their structures and potential biological activities, although they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

  • Indole-based Receptor Antagonists : A study on the structure-activity relationship of β-oxidation resistant indole-based antagonists, including derivatives of 5-oxo-ETE, by Ye et al. (2017) in Bioorganic & Medicinal Chemistry Letters, explored the role of these compounds in inflammation and receptor interactions (Ye et al., 2017).

  • Antioxidant Activity of Bromophenols : Li et al. (2011) investigated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration in food (Li et al., 2011).

  • Photodynamic Therapy : Betz et al. (2002) explored the use of 5-aminolevulinic acid (5-ALA), a derivative of 5-oxovaleric acid, for photodynamic therapy of nasopharyngeal carcinoma. They found that 5-ALA induced protoporphyrin IX significantly increased cell death in cancer cells upon laser irradiation, suggesting therapeutic potential (Betz et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in a Suzuki-Miyaura coupling, the bromine atom would typically be replaced by another group in a cross-coupling reaction .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions in the study and application of such compounds could involve their use in the synthesis of more complex molecules, or in the development of new reactions .

properties

IUPAC Name

5-(3-bromo-5-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8-5-9(7-10(13)6-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBTQSZXMPEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645389
Record name 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898767-46-9
Record name 3-Bromo-5-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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